

Solubility Profile of Tetrahydrofuran-3-amine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **Tetrahydrofuran-3-amine hydrochloride**
Cat. No.: **B153546**

[Get Quote](#)

Abstract: **Tetrahydrofuran-3-amine hydrochloride** is a pivotal building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its utility, however, is intrinsically linked to its physicochemical properties, with solubility being a critical parameter that dictates reaction conditions, formulation strategies, and bioavailability. This technical guide provides an in-depth exploration of the solubility of **Tetrahydrofuran-3-amine hydrochloride**. We delve into the fundamental principles governing its dissolution, present detailed, field-proven protocols for both equilibrium and kinetic solubility determination, and offer a representative solubility profile in a range of common laboratory solvents. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction to Tetrahydrofuran-3-amine Hydrochloride

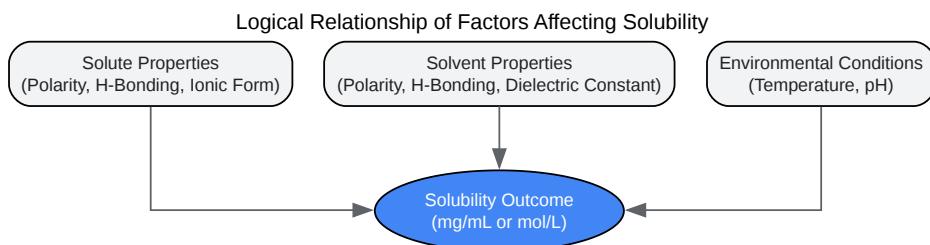
Tetrahydrofuran-3-amine hydrochloride is an organic salt with the chemical formula $C_4H_{10}ClNO$.^[1] It presents as a white to off-white solid or powder and is recognized for its role as a chiral intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).^{[1][2]} The presence of a primary amine, a tetrahydrofuran ring, and its formulation as a hydrochloride salt endows it with a unique set of properties that are crucial for its application in drug discovery and development.^[3] Understanding its solubility is not merely an academic exercise; it is a fundamental requirement for designing robust synthetic routes, enabling effective purification, and developing viable drug formulations.^[4]

Key Physicochemical Properties:

- Molecular Formula: $C_4H_{10}ClNO$ ^[1]
- Molar Mass: 123.58 g/mol ^[1]
- Appearance: White powder/solid^{[1][3]}
- Melting Point: Approximately 158-170 °C^{[1][2]}

The Theoretical Basis of Solubility

The solubility of a compound is defined as the maximum concentration that can be achieved in a specific solvent at a given temperature to form a saturated solution.^[5] For **Tetrahydrofuran-3-amine hydrochloride**, a polar ionic compound, the principle of "like dissolves like" is the cornerstone of its solubility behavior.^{[6][7]}


The molecule's solubility is governed by the interplay of several factors:

- Ionic Nature: As a hydrochloride salt, the compound exists in an ionized state ($R-NH_3^+Cl^-$). This ionic character dramatically increases its affinity for polar solvents, especially those capable of solvating ions effectively.
- Hydrogen Bonding: The amine group (in its protonated, ammonium form) is a strong hydrogen bond donor, while the ether oxygen of the tetrahydrofuran ring and the chloride ion are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., water, alcohols) are therefore excellent candidates for dissolution.^[8]
- Dielectric Constant: Polar solvents with high dielectric constants, such as water, are particularly effective at reducing the electrostatic forces between the ammonium cation and the chloride anion, facilitating their separation and solvation.^[8]

Critical Factors Influencing Solubility

The dissolution of **Tetrahydrofuran-3-amine hydrochloride** is not static but is influenced by the experimental environment. Understanding these factors is key to manipulating and predicting its solubility.

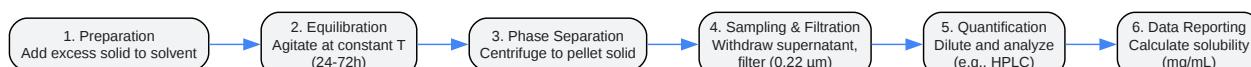
- Solvent Selection: The choice of solvent is the most critical factor.^[7]
 - Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are expected to be the best solvents. Their ability to form hydrogen bonds and their high polarity create strong solute-solvent interactions, leading to high solubility.^[9]
 - Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess dipoles that can solvate the ions but lack hydrogen bond donating capabilities. Solubility is expected to be moderate to limited in these solvents.^[6]
 - Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the polarity and hydrogen bonding ability to overcome the strong ionic lattice energy of the salt. Consequently, solubility is expected to be very low or negligible.^{[7][9]}
- Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the lattice energy of the solid and increases the kinetic energy of solvent molecules.^{[10][11]} However, this relationship must be determined empirically for each solute-solvent system.
- pH of Aqueous Solutions: The solubility of an amine salt is highly dependent on pH.^{[12][13]} In acidic to neutral aqueous media (pH < 7), the amine remains in its protonated, highly soluble ammonium salt form. As the pH becomes basic, the ammonium ion (R-NH_3^+) is deprotonated to the free amine (R-NH_2). This neutral, less polar form is significantly less soluble in water and may precipitate out of solution.^[7]

[Click to download full resolution via product page](#)

Caption: Key factors determining the final solubility of a compound.

Experimental Determination of Solubility

Accurate solubility data is generated through robust, reproducible experimental methods. The two primary approaches are the determination of thermodynamic (equilibrium) and kinetic solubility.^{[14][15]}


Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the maximum concentration of a compound in a solvent after equilibrium has been reached.^[16] This method is outlined in guidelines such as the OECD Test Guideline 105.^{[17][18]}

Experimental Protocol: Isothermal Shake-Flask Method^{[6][9][19][20]}

- Preparation: Add an excess amount of **Tetrahydrofuran-3-amine hydrochloride** to a series of vials, each containing a known volume of a selected high-purity solvent (e.g., Water, Ethanol, Acetone, Toluene). The excess solid ensures that saturation is achieved.^[20]
- Equilibration: Seal the vials securely and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.^{[9][10]} Preliminary experiments are often required to determine the minimum time to reach equilibrium.^[21]

- Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a sufficient time (e.g., 2-4 hours) for the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[20]
- Sample Collection and Preparation: Carefully withdraw a precise aliquot of the clear supernatant. Immediately filter the aliquot using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[6][19] This step is critical to avoid artificially high results.
- Quantification: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for chromatography). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[19][20] A calibration curve prepared with standards of known concentration is used for quantification.
- Data Analysis: Calculate the solubility from the measured concentration, accounting for any dilution factors. The experiment should be performed in triplicate to ensure reproducibility, and the results are reported as the mean ± standard deviation (e.g., in mg/mL).[9]

[Click to download full resolution via product page](#)

Caption: Workflow for the equilibrium shake-flask solubility assay.

Kinetic Solubility for High-Throughput Screening

In early-stage drug discovery, kinetic solubility assays are often employed.[14] These methods are faster and use less compound. They measure the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then added to an aqueous buffer.[22][23] This method measures the tendency of a compound to precipitate from a supersaturated solution and is valuable for ranking compounds, though the values may differ from true equilibrium solubility.[15][24]

Solubility Profile of Tetrahydrofuran-3-amine Hydrochloride

While extensive quantitative data for **Tetrahydrofuran-3-amine hydrochloride** is not widely published, a representative solubility profile can be predicted based on fundamental chemical principles. The following table summarizes the expected solubility in a range of common laboratory solvents at ambient temperature.

Note: This table presents illustrative data based on physicochemical principles for educational and research guidance. Actual values must be confirmed via empirical measurement using the protocols described herein.

Solvent Class	Solvent Name	Polarity Index	Hydrogen Bonding	Expected Solubility	Estimated Range (mg/mL)
Polar Protic	Water	10.2	Donor & Acceptor	Very High / Freely Soluble	> 200
Methanol	5.1	Donor & Acceptor	High / Soluble	100 - 200	
Ethanol	4.3	Donor & Acceptor	Soluble	50 - 100	
Polar Aprotic	DMSO	7.2	Acceptor Only	Sparingly Soluble	5 - 20
Acetonitrile	5.8	Acceptor Only	Slightly Soluble	1 - 5	
Acetone	5.1	Acceptor Only	Very Slightly Soluble	< 1	
Tetrahydrofuran (THF)	4.0	Acceptor Only	Very Slightly Soluble	< 1	
Nonpolar	Dichloromethane	3.1	None	Practically Insoluble	< 0.1
Toluene	2.4	None	Practically Insoluble	< 0.1	
Hexane	0.1	None	Practically Insoluble	< 0.1	

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **Tetrahydrofuran-3-amine hydrochloride** is essential. Users must consult the latest Safety Data Sheet (SDS) before use.[\[25\]](#)

- Hazards: The compound may cause skin and serious eye irritation. It may also cause respiratory irritation.[\[1\]](#)[\[25\]](#)[\[26\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or face shield, and a lab coat.[\[25\]](#)[\[27\]](#)
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid dust formation. Keep away from incompatible materials such as strong oxidizing agents.[\[25\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some sources recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.[\[1\]](#)

Conclusion

Tetrahydrofuran-3-amine hydrochloride is a polar, ionic compound whose solubility is dictated by the principles of "like dissolves like." It exhibits high solubility in polar protic solvents like water and alcohols and is poorly soluble in nonpolar organic solvents. The systematic determination of its solubility profile using standardized methods like the shake-flask protocol is a critical step in its application for pharmaceutical research and development. This guide provides the theoretical framework and practical protocols necessary for scientists to confidently and accurately assess the solubility of this important chemical intermediate, enabling more efficient and effective scientific advancement.

References

- AxisPharm. Equilibrium Solubility Assays Protocol. URL: <https://axispharm.com/wp-content/uploads/2023/11/Equilibrium-Solubility-Assays-Protocol.pdf>[\[20\]](#)
- ChemBK. (s)-**tetrahydrofuran-3-amine hydrochloride** - Physico-chemical Properties. (2024). URL: [https://www.chembk.com/en/chem/\(s\)-tetrahydrofuran-3-amine%20hydrochloride](https://www.chembk.com/en/chem/(s)-tetrahydrofuran-3-amine%20hydrochloride)[\[1\]](#)
- Gong, X., et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. (2018). URL: https://www.researchgate.net/publication/328325988_Basic_Procedure_and_Technical_Requirements_of_Equilibrium_Solubility_Experiments[\[11\]](#)
- Al-Ghaban, F. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (2012). URL: <https://lup.lub.lu.se/luur/download?func=downloadFile&recordId=3034551&fileId=3034553>[\[29\]](#)
- Fisher Scientific. SAFETY DATA SHEET: (S)-3-Aminotetrahydrofuran hydrochloride, 95%. (2025). URL: <https://www.fishersci.com/sds?productName=AC456930050&productDescription=S-3-AMINOTETRAHYDROFURAN+HCL+5G&vendorId=VN00033897&countryCode=US&language=en>[\[26\]](#)
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. URL: <https://www.wuxiapptec.com/services/testing/bioanalytical-services/in-vitro-adme/kinetic-thermodynamic-solubility-testing>[\[15\]](#)
- Nanotechnology Industries Association. OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. (2025). URL: <https://nanotechia.com>
- AxisPharm. Kinetic Solubility Assays Protocol. URL: <https://axispharm.com/wp-content/uploads/2023/11/Kinetic-Solubility-Assays-Protocol.pdf>[\[23\]](#)
- Life Chemicals. Compound solubility measurements for early drug discovery. (2022). URL: <https://lifechemicals.com/blog/biochemical-screening/compound-solubility-measurements-for-early-drug-discovery>[\[5\]](#)
- Baka, E., et al. A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. (2019). URL: <https://www.researchgate.net>
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. URL: <https://www.charnwood-discovery.com/adme-dmpk-services/in-vitro-assays/physicochemical-properties/kinetic-solubility/>[\[24\]](#)
- ACS Publications. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. (2015). URL: <https://pubs.acs.org/doi/10.1021/acs.jced.5b00650>[\[31\]](#)
- FILAB. Solubility testing in accordance with the OECD 105. URL: <https://www.filab.fr/en/our-services/physicochemical-analyses/solubility-testing-oecd-105/>[\[18\]](#)
- Glomme, A., & Dr. Andreas, M. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. (2011). URL: <https://www.americanpharmaceuticalreview.com/Featured-Articles/36985-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds>[\[16\]](#)
- ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013). URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically[\[21\]](#)

- OECD. Test No. 105: Water Solubility. (1995). URL: <https://www.oecd-ilibrary.org>.
- Scymaris. Water Solubility. URL: <https://scymaris.com>.
- Situ Biosciences. OECD 105 - Water Solubility. URL: <https://situbiosciences.com>.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. URL: <https://www.signaturediscovery.com/dmpk/in-vitro-adme-assays/aqueous-solubility-turbidimetric-kinetic-thermodynamic/>[34]
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: <https://enamine.net/services/adme-t/phys-chem-properties/solubility-assay>[25]
- World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). URL: https://cdn.who.int/media/docs/default-source/prequal/bcs/solubility_protocol_qas17-699-rev2.pdf[22]
- BenchChem. General Experimental Protocol for Determining Solubility. (2025). URL: <https://www.benchchem.com/product/bchm00198/technical-document>[6]
- Scribd. Factors Affecting Solubility. URL: <https://www.scribd.com/document/267924553/Factors-Affecting-Solubility>[9]
- ChemicalBook. (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet. (2025). URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN_US/88675-24-5.htm[28]
- ChemicalBook. (R)-Tetrahydrofuran-3-amine hydrochloride. (2025). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62709217.htm[3]
- BenchChem. Solubility of Anhalamine Hydrochloride: A Qualitative Overview. (2025). URL: <https://www.benchchem.com/product/bchm00057/technical-document>[10]
- Pharmalabs. Factors Influencing the Solubility of Drugs. URL: <https://pharmalabs.unc.edu/labs/solubility/factors.htm>[7]
- AMiner. Solubility of Organic Hydrochlorides. URL: <https://www.aminer.cn/pub/53e999c3b7602d9703061247/solubility-of-organic-hydrochlorides>[12]
- ChemicalBook. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE. (2025). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72709216.htm[2]
- CymitQuimica. Safety Data Sheet: trans-3-furanamine, tetrahydro-4-methyl- hydrochloride. (2024). URL: https://www.cymitquimica.com/pdf/F519094_msds_en.pdf[27]
- Pharmaguideline. Factors that Affect the Solubility of Drugs. URL: <https://www.pharmaguideline.com>.
- SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. URL: <https://www.slideshare.net/mobile/ssuser0c95f4/factors-influencing-affecting-on-solubility-of-drugs-in-solvent>[35]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ISRN Pharmaceutics. (2012). URL: <https://www.hindawi.com/journals/isrn/2012/838749/>[4]
- University of Calgary. Solubility of Organic Compounds. (2023). URL: <https://chem.ucalgary.ca>.
- PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1987). URL: <https://pubmed.ncbi.nlm.nih.gov/3602534/>[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
- 3. (R)-Tetrahydrofuran-3-amine hydrochloride | 1072015-52-1 [chemicalbook.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Factors Influencing the Solubility of Drugs | Pharmalabs [pharmalabs.unc.edu]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. aminer.cn [aminer.cn]

- 12. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 13. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. filab.fr [filab.fr]
- 18. oecd.org [oecd.org]
- 19. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. researchgate.net [researchgate.net]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. enamine.net [enamine.net]
- 25. fishersci.ca [fishersci.ca]
- 26. static.cymitquimica.com [static.cymitquimica.com]
- 27. (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [Solubility Profile of Tetrahydrofuran-3-amine Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153546#solubility-of-tetrahydrofuran-3-amine-hydrochloride-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com